molecular formula C8H17OP B12563066 tert-Butyl(1-ethoxyethenyl)phosphane CAS No. 161890-65-9

tert-Butyl(1-ethoxyethenyl)phosphane

Cat. No.: B12563066
CAS No.: 161890-65-9
M. Wt: 160.19 g/mol
InChI Key: SUVBEFQQJRIDHD-UHFFFAOYSA-N
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Description

tert-Butyl(1-ethoxyethenyl)phosphane is a specialized organophosphorus compound with the molecular formula C8H17OP. As a tertiary phosphine, this reagent serves as a valuable building block in organic synthesis and catalysis. Its molecular structure, featuring a sterically demanding tert-butyl group and a 1-ethoxyethenyl moiety, makes it a ligand of interest in the development of transition metal complexes for catalytic applications, potentially including cross-coupling reactions and hydrofunctionalizations. Phosphines of this class are known to be key modifiers in metal-catalyzed processes, influencing both the activity and selectivity of catalysts . Researchers utilize such phosphorus ligands to explore new synthetic pathways and to optimize reaction outcomes in the preparation of complex molecules, including potential pharmaceutical intermediates . Like many tertiary phosphines, this compound is expected to be air-sensitive, requiring handling under an inert atmosphere such as nitrogen or argon to prevent oxidation . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161890-65-9

Molecular Formula

C8H17OP

Molecular Weight

160.19 g/mol

IUPAC Name

tert-butyl(1-ethoxyethenyl)phosphane

InChI

InChI=1S/C8H17OP/c1-6-9-7(2)10-8(3,4)5/h10H,2,6H2,1,3-5H3

InChI Key

SUVBEFQQJRIDHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)PC(C)(C)C

Origin of Product

United States

Reactivity and Transformation Pathways of Tert Butyl 1 Ethoxyethenyl Phosphane

Reactions of the Phosphane Moiety

The phosphorus center in tert-butyl(1-ethoxyethenyl)phosphane is the primary site for reactions characteristic of tertiary phosphines. The presence of the bulky tert-butyl group significantly influences its steric environment, while the electronic effects of the substituents modulate its nucleophilicity.

Nucleophilic Reactivity and Adduct Formation

Tertiary phosphines are well-known for their nucleophilic character, readily reacting with a variety of electrophiles. The phosphorus atom in this compound, despite the steric hindrance from the tert-butyl group, is expected to be a potent nucleophile. This is due to the electron-donating nature of the alkyl and vinyl ether substituents, which increases the electron density on the phosphorus atom.

Studies on similar bulky phosphines, such as tri-tert-butylphosphine (B79228), have shown that they are excellent ligands for transition metals, forming stable coordination complexes that are crucial in many catalytic processes. chemicalbook.com The steric bulk of the tert-butyl group can be advantageous, preventing unwanted side reactions and enhancing the selectivity of catalytic cycles.

The nucleophilic phosphine (B1218219) can attack electrophilic centers, leading to the formation of phosphonium (B103445) salts. For instance, the reaction with alkyl halides is a classic example of nucleophilic substitution where the phosphine displaces a halide ion. walisongo.ac.id

Table 1: Predicted Nucleophilic Reactions of this compound

ReactantProduct TypeSignificance
Alkyl HalidesPhosphonium SaltsFormation of stable salts, useful in further synthetic transformations.
Transition MetalsCoordination ComplexesActs as a ligand, crucial for catalysis in cross-coupling and other reactions.
Michael AcceptorsZwitterionic AdductsCan initiate a cascade of reactions, leading to the formation of complex cyclic structures. nih.gov

Oxidation Reactions (e.g., to Phosphane Oxides)

A fundamental reaction of tertiary phosphines is their oxidation to the corresponding phosphine oxides. wikipedia.org This transformation is often highly favorable and can occur with a variety of oxidizing agents, including molecular oxygen, hydrogen peroxide, and peroxy acids. wikipedia.orgnih.gov The P=O bond in phosphine oxides is exceptionally stable, providing a strong thermodynamic driving force for the reaction.

The oxidation of this compound is expected to proceed readily to yield this compound oxide. The general reaction can be represented as:

R₃P + [O] → R₃P=O

Where R₃P is the tertiary phosphine and [O] is the oxidizing agent. In some cases, even atmospheric oxygen can be sufficient to oxidize electron-rich phosphines. nih.gov

Table 2: Common Oxidizing Agents for Tertiary Phosphines

Oxidizing AgentConditionsNotes
Air (O₂)Room TemperatureSpontaneous for many trialkylphosphines. nih.gov
Hydrogen Peroxide (H₂O₂)Mild ConditionsA common and efficient laboratory method. wikipedia.org
Peroxy Acids (e.g., m-CPBA)Controlled TemperatureOften used for selective oxidations.
N-Bromosuccinimide (NBS) in aqueous mediaVariesCan be used for the synthesis of phosphine oxides.

Recent advancements have also explored photocatalytic methods for the asymmetric oxidation of phosphines using water as the oxygen source, highlighting the ongoing innovation in this area. acs.org

The mechanism of phosphine oxidation is generally understood to involve the nucleophilic attack of the phosphorus atom on the oxygen atom of the oxidizing agent. In the case of oxidation by peroxides, the reaction proceeds through a transition state where the P-O bond is formed as the O-O bond of the peroxide is cleaved.

For photocatalytic oxidations, the mechanism can be more complex, involving the formation of a phosphine radical cation via single-electron transfer. acs.org This highly reactive intermediate then reacts with an oxygen donor, such as water, to form the phosphine oxide. acs.org Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction pathways, including the structures of transition states and intermediates. kul.pl

Reactions involving P-H Bonds

The compound this compound is a tertiary phosphine and therefore lacks a P-H bond. However, the chemistry of related secondary phosphines, which do contain a P-H bond, is rich and varied. For instance, secondary phosphines can undergo addition reactions to unsaturated systems like alkenes and alkynes, a process known as hydrophosphination. researchgate.netrsc.org This reaction is an atom-economical way to form new P-C bonds.

Furthermore, the P-H bond in secondary phosphines can be deprotonated to form a phosphide (B1233454) anion, a potent nucleophile that can participate in a variety of substitution reactions. mdpi.com The reactivity of the P-H bond is also central to many catalytic cycles where the phosphine acts as a ligand. researchgate.net

Reactions of the Ethoxyethenyl Moiety

The ethoxyethenyl group, a type of vinyl ether, introduces a second reactive site into the molecule. Its chemistry is dominated by the electron-rich carbon-carbon double bond.

Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in the ethoxyethenyl group is highly susceptible to electrophilic attack. chemguide.co.uk The presence of the oxygen atom's lone pair electrons delocalized into the π-system makes the double bond particularly electron-rich and thus highly reactive towards electrophiles. byjus.com

A classic example is the addition of hydrogen halides (HX). In this reaction, the initial step is the protonation of the double bond by the electrophilic hydrogen atom, leading to the formation of a carbocation intermediate. This carbocation is stabilized by resonance with the adjacent oxygen atom. The subsequent attack of the halide anion on the carbocation completes the addition.

Table 3: Predicted Electrophilic Addition Reactions to the Ethoxyethenyl Moiety

ReagentIntermediateProduct TypeRegioselectivity
Hydrogen Halides (e.g., HCl, HBr)Oxocarbenium ionα-Halo EtherMarkovnikov addition byjus.com
Water (in the presence of acid)Oxocarbenium ionHemiacetal/AldehydeMarkovnikov addition
Halogens (e.g., Br₂)Halonium ionDihaloetherAnti-addition

The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the most stable carbocationic intermediate. byjus.com In the case of the ethoxyethenyl group, this means the electrophile will add to the terminal carbon, and the nucleophile will add to the carbon bearing the ethoxy group.

It is also conceivable that the double bond could participate in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions), where it can act as the dienophile. The reactivity in such reactions would be influenced by the electronic nature of the diene.

The chemical compound this compound represents a fascinating molecular architecture with two distinct reactive centers. The phosphane moiety, characterized by its nucleophilicity, is expected to readily undergo adduct formation and oxidation. The ethoxyethenyl group, with its electron-rich double bond, is primed for electrophilic addition reactions. The interplay of these functionalities suggests that this compound could be a valuable building block in organic synthesis and a versatile ligand in catalysis. Further experimental studies on this specific molecule would be invaluable to fully elucidate its chemical behavior and unlock its synthetic potential.

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-rich double bond of this compound makes it an excellent dienophile in Diels-Alder reactions, particularly in inverse electron-demand scenarios. wikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org The rate and efficiency of this [4+2] cycloaddition are enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com

However, as an enol ether, this compound is electron-rich and would therefore react most efficiently with electron-poor dienes. wikipedia.org The presence of the phosphane group adds another layer of complexity, potentially influencing the stereoselectivity of the cycloaddition. The reaction of vinylphosphonates, which are structurally related, with cyclopentadienones has been shown to proceed thermally without the need for a catalyst.

Furthermore, enol ethers can participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. wikipedia.orgnih.gov For instance, ethyl vinyl ether has been used as an acetylene (B1199291) equivalent in Diels-Alder reactions with fused pyran-2-ones to generate carbocyclic systems. researchgate.net This suggests that this compound could also serve as a dienophile in reactions with heterodienes, leading to the formation of phosphorus-containing heterocyclic compounds.

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. crimsonpublishers.com This transformation is typically catalyzed by ruthenium or molybdenum complexes.

Homo-metathesis, or self-metathesis, involves the reaction of two identical alkene molecules. For this compound, a homo-metathesis reaction would be expected to produce (E)-1,2-bis(tert-butylphosphinoyl)ethene and 1,2-diethoxyethene. Studies on the closely related vinylphosphane oxides have demonstrated that they undergo catalytic olefin homo-metathesis to yield diphosphane (B1201432) dioxides with exclusive (E)-selectivity. This reaction proceeds without racemization at the phosphorus center if a chiral starting material is used.

Cross-metathesis involves the reaction between two different alkenes. crimsonpublishers.com The cross-metathesis of this compound with electron-poor alkenes is a feasible pathway to generate novel, functionalized vinylphosphanes. Research on vinylphosphane oxides has shown that they can be successfully cross-coupled with electron-deficient substrates like methyl acrylate. This reaction, catalyzed by a nitro-Hoveyda ruthenium precatalyst, proceeds with complete (E)-olefin selectivity.

Table 2: Representative Olefin Metathesis Reactions of Vinylphosphane Oxides

Reaction Type Reactants Catalyst Product Selectivity
Homo-Metathesis Vinylphosphane oxide Ruthenium-based (E)-Diphosphane dioxide Exclusive (E)-selectivity
Cross-Metathesis Vinylphosphane oxide, Methyl acrylate Nitro-Hoveyda ruthenium precatalyst (E)-EWG-substituted vinylphosphane oxide Complete (E)-selectivity

These findings strongly suggest that this compound would be a viable substrate for both homo- and cross-metathesis reactions, providing a synthetic route to various substituted phosphine derivatives.

Functionalization of the Ethoxy Group (e.g., Hydrolysis, Transetherification)

The ethoxy group of this compound, as part of a vinyl ether, is susceptible to various functionalization reactions, most notably hydrolysis and transetherification. These transformations typically proceed under acidic conditions, where protonation of the vinyl ether double bond enhances its electrophilicity.

Hydrolysis:

Under aqueous acidic conditions, the vinyl ether moiety can undergo hydrolysis to yield acetaldehyde (B116499) and tert-butyl(hydroxymethyl)phosphane. The generally accepted mechanism involves the protonation of the double bond to form a stabilized carbocation intermediate, which is then attacked by water. While specific studies on this compound are not prevalent, the hydrolysis of vinyl ethers is a well-established transformation. nih.gov The reaction is often catalyzed by acids, with the rate being dependent on the pH of the medium. nih.gov For instance, studies on other vinyl ethers have shown that hydrolysis can be achieved, although sometimes requiring elevated temperatures. nih.gov

Transetherification:

In the presence of an alcohol and an acid catalyst, this compound can undergo transetherification. This reaction involves the exchange of the ethoxy group for a different alkoxy group. Similar to hydrolysis, the mechanism proceeds through a protonated intermediate. The reaction of vinyl ethers with alcohols to form acetals is a known and efficient process, often referred to as acetal (B89532) formation. researchgate.net This type of "click" reaction can proceed to quantitative conversion, highlighting its potential for modifying the ether component of the molecule. researchgate.net

The table below summarizes the expected products from the functionalization of the ethoxy group based on general vinyl ether reactivity.

ReactionReagentsExpected Product(s)
HydrolysisH₂O, H⁺Acetaldehyde, tert-Butyl(hydroxymethyl)phosphane
TransetherificationR-OH, H⁺Acetaldehyde diethyl acetal, tert-Butyl(1-alkoxyethenyl)phosphane

Cooperative Reactivity Involving Both Sites

The proximate arrangement of the phosphine and the vinyl ether functionalities in this compound allows for unique cooperative reactivity, leading to intramolecular transformations.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of molecules containing both a nucleophilic phosphine and an electrophilic center are known to form various heterocyclic compounds. In the case of this compound, the phosphorus atom can act as an intramolecular nucleophile, attacking the vinyl ether moiety, particularly if the latter is activated.

While direct evidence for the intramolecular cyclization of this compound is limited in the provided literature, analogous systems demonstrate the feasibility of such pathways. For example, phosphine-catalyzed intramolecular reactions are utilized in the synthesis of cyclic compounds. acs.orgnih.gov The propensity for cyclization would likely depend on the reaction conditions and the potential for activation of the vinyl ether double bond. Theoretical studies on related systems, such as the phosphine-catalyzed rearrangement of vinylcyclopropylketones, show that intramolecular ring-closure is a key step. acs.org

Zwitterionic Intermediate Formation

A key feature of the reactivity of tertiary phosphines is their ability to add to electron-deficient π-systems, generating zwitterionic intermediates. rsc.org Although the vinyl ether in this compound is electron-rich, reactions with suitable electrophiles could induce a charge separation that facilitates the formation of a zwitterionic species involving the phosphine.

The addition of a phosphine to a Michael acceptor is a classic example of zwitterion formation. rsc.org In such reactions, the phosphine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system to form a phosphonium enolate zwitterion. This intermediate is a key species in many phosphine-catalyzed reactions, including Morita-Baylis-Hillman reactions and various annulations. rsc.orgorgsyn.org

For this compound, a zwitterionic intermediate could be proposed in reactions where an external reagent creates an electrophilic site on the vinyl ether. For instance, reaction with a strong electrophile could lead to an intermediate that is then attacked intramolecularly by the phosphine. The formation of stable, isolable zwitterionic phosphonium adducts has been observed in the reaction of phosphines with certain electrophiles. rsc.org The stability and subsequent reactivity of such a zwitterion would be influenced by the nature of the substituents and the reaction conditions. The formation of zwitterionic complexes has also been demonstrated in the reaction of certain phosphines with metal centers. nih.govd-nb.info

The general scheme for the formation of a zwitterionic intermediate from a phosphine and a generic Michael acceptor is depicted below.

Reactant 1Reactant 2 (Michael Acceptor)Zwitterionic Intermediate
R₃PH₂C=CH-EWGR₃P⁺-CH₂-⁻CH-EWG
(EWG = Electron Withdrawing Group)

This reactivity paradigm suggests that under appropriate conditions, this compound could form zwitterionic intermediates, which would be pivotal in mediating further chemical transformations.

Coordination Chemistry and Ligand Properties in Metal Complexes

Coordination Modes of tert-Butyl(1-ethoxyethenyl)phosphane

This phosphine (B1218219) ligand can engage with metal centers in several distinct ways, primarily dictated by the reaction conditions and the electronic and steric nature of the metal itself.

The most fundamental coordination mode for this compound is as a monodentate ligand, where it binds to a metal center exclusively through its phosphorus atom. alfachemic.com In this L-type ligation, the phosphine donates two electrons from its lone pair to the metal. libretexts.orglibretexts.org This is the most common binding mode for simple phosphine ligands, which are valued for their ability to stabilize metal complexes and influence their catalytic activity. tcichemicals.com The phosphorus atom acts as a soft sigma-donor, forming a strong bond with soft, low-valent transition metals. libretexts.orgtcichemicals.com The presence of the bulky tert-butyl group and the ethoxyethenyl substituent does not preclude this primary mode of coordination, which serves as the foundation for its more complex binding behaviors. This type of coordination is readily characterized by techniques such as ³¹P NMR spectroscopy, where the coordination shift of the phosphorus signal provides direct evidence of the metal-phosphorus bond formation.

Beyond simple monodentate binding, the 1-ethoxyethenyl group offers the potential for more complex coordination. The double bond of the alkenyl moiety can participate in binding, leading to chelating or bridging structures.

Chelating Mode: The ligand can act as a bidentate, or chelating, ligand by binding to a single metal center through both the phosphorus atom and the π-system of the C=C double bond. libretexts.org This forms a stable five-membered chelate ring. This chelate effect, driven by favorable thermodynamics, results in a stronger ligand-metal interaction compared to two separate monodentate ligands. libretexts.orglibretexts.org The ability of an olefin integrated into a chelating ligand to coordinate is dependent on the electron richness of the metal center; electron-rich metals can engage in π-backbonding with the olefin's π* orbitals, strengthening the interaction. uu.nl The elongation of the C=C bond, observable via IR or Raman spectroscopy, and shifts in the vinyl proton signals in ¹H NMR spectroscopy can indicate this η² (C,C) coordination. uu.nl

Bridging Mode: Alternatively, the ligand can bridge two metal centers. In this arrangement, the phosphorus atom coordinates to one metal while the alkenyl group's π-system coordinates to a second metal. libretexts.org This mode of coordination can lead to the formation of dinuclear or polynuclear complexes. Bridging by phosphine ligands themselves is rare, but the presence of a secondary binding site, like the vinyl ether, makes this a plausible scenario. libretexts.orglibretexts.org This can also occur where the ligand bridges two metal centers through its phosphorus and oxygen atoms, although this is less common for vinyl ethers compared to other functional groups. nih.gov

Influence of the tert-Butyl Group on Ligand Properties

The tert-butyl group is not merely a passive component of the ligand; its steric bulk and electronic nature profoundly impact the properties of the metal complexes formed.

The most significant characteristic of the tert-butyl group is its large steric footprint. This bulkiness is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. libretexts.orglibretexts.org Phosphines with bulky substituents like the tert-butyl group have large cone angles, indicating significant steric congestion around the metal center. libretexts.orgyoutube.com For instance, tri-tert-butylphosphine (B79228), a structurally related ligand, has one of the largest cone angles at 182°. libretexts.org This steric pressure limits the number of ligands that can coordinate to a metal, often favoring the formation of low-coordinate complexes. libretexts.orglibretexts.org This can be advantageous in catalysis, as it can create open coordination sites for substrate binding. libretexts.org The steric hindrance from the tert-butyl group in this compound influences the geometry of the resulting metal complex and can affect the rates of ligand substitution and reductive elimination. tcichemicals.com

Table 1: Comparison of Tolman Cone Angles for Various Phosphine Ligands

Phosphine LigandTolman Cone Angle (θ) in degrees
PH₃87
P(OMe)₃107
PMe₃118
PEt₃132
PPh₃145
PCy₃170
P(t-Bu)₃182

This table is based on established Tolman cone angle data. libretexts.org

The tert-butyl group is a strong electron-donating alkyl group. scispace.com This property increases the electron density on the phosphorus atom, making the phosphine a stronger σ-donor and a more basic ligand. tcichemicals.com The electron-donating ability of phosphine ligands can be indirectly measured by examining the C-O stretching frequencies (ν(CO)) of corresponding mixed-ligand metal carbonyl complexes, such as LNi(CO)₃. libretexts.orglibretexts.orglibretexts.org More strongly donating phosphines lead to a more electron-rich metal center, which results in increased π-backbonding to the CO ligands. libretexts.orgumb.edu This increased backbonding weakens the C-O triple bond, causing a decrease in its stretching frequency. libretexts.orgumb.edu Therefore, this compound is expected to be a strong electron-donating ligand, a property that stabilizes metals in higher oxidation states and can increase the rate of oxidative addition in catalytic cycles. tcichemicals.com

Formation and Characterization of Metal Complexes

Metal complexes of this compound are typically synthesized through ligand substitution reactions. libretexts.org In this common method, a more labile ligand in a precursor complex is displaced by the incoming phosphine. For example, a metal halide or a complex with weakly bound solvent molecules can be treated with the phosphine to yield the desired product. nih.govcardiff.ac.uk The synthesis of related tri-tert-butylphosphine complexes has been achieved by reacting organolithium or Grignard reagents with phosphorus halides, followed by complexation to a metal salt. nih.gov

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques.

NMR Spectroscopy: Multinuclear NMR is a powerful tool. ³¹P NMR is used to confirm the coordination of the phosphorus to the metal, evidenced by a significant change in its chemical shift compared to the free ligand. nih.gov ¹H and ¹³C NMR provide information about the structure of the organic framework, including evidence of the alkenyl group's coordination. nih.govresearchgate.netresearchgate.net

FTIR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify characteristic vibrational frequencies. In potential chelates, a shift in the C=C stretching frequency of the ethenyl group would indicate its involvement in bonding. uu.nl If co-ligands like carbon monoxide are present, their stretching frequencies provide insight into the electronic properties of the phosphine ligand. libretexts.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including precise bond lengths and angles between the metal, the phosphorus, and any other coordinating atoms. nih.govrsc.org This technique can unambiguously determine the coordination mode of the ligand, whether it is monodentate, chelating, or bridging.

These methods, used in combination, allow for the comprehensive characterization of the structure and bonding within metal complexes of this compound. nih.govcardiff.ac.uk

Complexes with Palladium, Rhodium, Platinum, and other Transition Metals

The interaction of phosphine ligands with late transition metals such as palladium, rhodium, and platinum is of particular importance due to the extensive use of these metals in catalytic cross-coupling, hydrogenation, and hydroformylation reactions. The electronic nature of the phosphine—whether it is electron-rich or electron-poor—and its steric bulk are key factors in stabilizing the various oxidation states of the metal during a catalytic cycle.

A comprehensive review of the scientific literature indicates a lack of specific studies detailing the synthesis and characterization of complexes of this compound with palladium, rhodium, or platinum. While the coordination chemistry of numerous P-chiral and bulky phosphines with these metals is well-documented, forming the basis for many successful catalytic systems, data on the specific coordination behavior of this compound remains elusive. Research into analogous compounds with bulky tert-butyl groups on the phosphorus atom has shown that these ligands are effective in promoting catalytic reactions due to their strong electron-donating character and the steric bulk which can facilitate reductive elimination. rsc.org However, without empirical data, the specific electronic and steric effects of the 1-ethoxyethenyl group on the coordination properties of the phosphane to these metals can only be hypothesized.

Table 1: General Coordination Trends of Bulky Phosphine Ligands with Transition Metals

MetalCommon Oxidation StatesTypical Coordination GeometriesRole of Bulky Phosphine Ligands
Palladium0, +2, +4Square Planar (Pd(II)), Tetrahedral (Pd(0))Enhance oxidative addition and reductive elimination in cross-coupling catalysis.
Rhodium+1, +3Square Planar (Rh(I)), Octahedral (Rh(III))Key for enantioselectivity in asymmetric hydrogenation and hydroformylation.
Platinum0, +2, +4Square Planar (Pt(II)), Tetrahedral (Pt(0))Form stable complexes, used in various catalytic and material science applications.

This table represents general trends for bulky phosphine ligands and is not based on specific data for this compound.

Synthesis of Chiral-at-Metal Catalysts

The concept of "chiral-at-metal" catalysis represents a fascinating area of asymmetric synthesis where the chirality of the catalyst originates from the stereogenic metal center itself, rather than from chiral ligands. nih.gov This is typically achieved by the coordination of achiral ligands in a specific, rigid geometry around the metal. The synthesis of such complexes often involves the use of chiral auxiliaries to direct the formation of one enantiomer of the metal complex over the other. springernature.comresearchgate.netnih.gov

There is no available scientific literature describing the use of this compound in the synthesis of chiral-at-metal catalysts. The design of such catalysts requires precise control over the coordination geometry, and while phosphine ligands are integral to many catalytic systems, the specific attributes of this compound for creating a stereogenic metal center have not been reported. The development of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, has been a more common strategy for inducing enantioselectivity in metal-catalyzed reactions.

Ligand Exchange and Metal-Ligand Interactions

Ligand exchange reactions are fundamental processes in organometallic chemistry and are crucial steps in many catalytic cycles. The rate and equilibrium of ligand exchange are influenced by the strength of the metal-ligand bond, steric hindrance between ligands, and the nature of the solvent. The study of these interactions provides insight into the stability and reactivity of catalytic intermediates.

Specific studies on the ligand exchange dynamics and the nature of the metal-ligand interactions for this compound are not present in the reviewed scientific literature. The strength of the phosphorus-metal bond would be a key determinant in its exchange behavior. Generally, electron-rich phosphines form strong bonds with late transition metals, potentially leading to slower ligand exchange rates. The vinyl ether moiety could, in principle, participate in secondary interactions with the metal center, but such behavior is speculative without experimental evidence.

Catalytic Applications of Tert Butyl 1 Ethoxyethenyl Phosphane and Its Complexes

Role as a Ligand in Transition Metal Catalysis

There is no available literature detailing the general role of tert-Butyl(1-ethoxyethenyl)phosphane as a ligand in transition metal catalysis. While phosphine (B1218219) ligands, in general, are a cornerstone of catalysis, information specifically characterizing the coordination chemistry, electronic, and steric properties of this vinylic phosphane in a catalytic context is absent.

Cross-Coupling Reactions

No specific examples or research studies were found that employ this compound or its metallic complexes in the following cross-coupling reactions:

Negishi, Sonogashira, Hiyama, and Stille Couplings

Although these reactions are heavily reliant on phosphine ligands to facilitate catalysis, with bulky and electron-rich phosphines often showing high efficacy, no studies have specifically reported the use or effectiveness of this compound in these transformations. Consequently, no data tables on reaction conditions, substrate scope, or yields involving this specific ligand can be compiled.

Hydrogenation and Hydrofunctionalization Reactions

Similarly, the scientific literature lacks any mention of this compound being utilized as a ligand in catalytic hydrogenation or hydrofunctionalization reactions. The performance, selectivity, and scope of this ligand in such applications remain undocumented in accessible research.

Due to the absence of specific, verifiable, and scientifically accurate information in the public domain regarding the catalytic use of this compound, it is not possible to construct the detailed and informative article as requested. The compound has not been the subject of published research in the specified catalytic applications.

Isomerization Reactions

Currently, there is no available research data in the public domain detailing the specific application of this compound or its complexes as catalysts in isomerization reactions.

Carbonylation Reactions

Detailed research findings on the use of this compound and its complexes in carbonylation reactions are not present in available scientific literature. While palladium-phosphine complexes are widely studied in carbonylation, specific data on the performance and mechanism of catalysts derived from this particular phosphine ligand is unavailable. sigmaaldrich.comchemicalbook.com

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Understanding how tert-Butyl(1-ethoxyethenyl)phosphane participates in chemical transformations requires consideration of several key mechanistic pathways common to phosphine (B1218219) chemistry. The unique electronic and steric properties of this phosphine—namely the bulky tert-butyl group and the electron-rich 1-ethoxyethenyl moiety—would significantly influence its reactivity.

Role of Zwitterionic Intermediates in Phosphine Catalysis

In many phosphine-catalyzed reactions, the initial step involves the nucleophilic attack of the phosphine on an electrophilic substrate. This process leads to the formation of a zwitterionic intermediate, which then participates in subsequent steps of the catalytic cycle. For a phosphine like this compound, its nucleophilicity would be a key determinant in the formation and stability of such zwitterions. However, specific studies detailing the formation and characterization of zwitterionic intermediates derived from this particular phosphine are not currently available in the literature.

Oxidative Addition and Reductive Elimination Pathways in Metal Catalysis

Tertiary phosphines are exceptionally important as ligands in transition-metal catalysis, participating in fundamental steps such as oxidative addition and reductive elimination. umb.eduumb.edulibretexts.org Oxidative addition involves the metal center's oxidation state increasing by two as it breaks a chemical bond of a substrate molecule. umb.edulibretexts.org Conversely, reductive elimination is the reverse process, where two ligands are expelled from the metal's coordination sphere to form a new bond, and the metal's oxidation state decreases by two. umb.edulibretexts.org

The efficacy of a phosphine ligand in these processes is governed by its electronic and steric properties. The bulky tert-butyl group on this compound would likely create a sterically demanding environment around the metal center, influencing coordination numbers and the feasibility of these transformations. While general principles suggest its potential involvement in such catalytic cycles, specific experimental data on complexes involving this compound and their propensity to undergo these steps are needed for a complete understanding. For these reactions to occur, the ligands being eliminated typically need to be in a cis orientation to one another. libretexts.orgilpi.com

Radical Pathways and Proton-Coupled Electron Transfer (PCET)

Some chemical reactions can proceed through radical pathways, involving species with unpaired electrons. The tert-butyl group, for instance, can be involved in radical reactions under certain conditions, such as photodissociation or in the presence of radical initiators. nih.govresearchgate.netnih.gov Studies on related molecules like tert-butanol (B103910) and tert-butyl hydroperoxide have explored their radical chemistry. researchgate.netnih.govrsc.org

Proton-coupled electron transfer (PCET) is another fundamental mechanism where an electron and a proton are transferred in a single concerted step or in separate, sequential steps. nih.govnih.govprinceton.edu This process is crucial in many biological and chemical systems. The involvement of this compound in PCET reactions would depend on the specific reaction conditions and the presence of suitable proton donors or acceptors, though no specific studies have been reported.

Ligand-Controlled Regio- and Stereoselectivity

The structure of a phosphine ligand plays a crucial role in determining the regio- and stereoselectivity of a metal-catalyzed reaction. The steric bulk and electronic nature of the substituents on the phosphorus atom can direct incoming substrates to specific positions and control the formation of one stereoisomer over another. The significant steric hindrance from the tert-butyl group in this compound would be expected to exert strong control over the stereochemical outcome of reactions in which it participates as a ligand. However, without specific examples of its application in asymmetric catalysis, its effectiveness in controlling selectivity remains theoretical.

Density Functional Theory (DFT) Calculations and Molecular Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the properties and reactivity of molecules. nih.gov These methods can be used to calculate molecular structures, energies, and spectroscopic properties, as well as to model entire reaction pathways.

Modeling of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of activation energies for transition states. nih.gov For a molecule like this compound, DFT could be employed to:

Determine its ground-state geometry and electronic structure.

Model its interaction with metal centers to understand bonding and steric effects.

Calculate the energy barriers for key mechanistic steps like oxidative addition or nucleophilic attack.

Predict spectroscopic signatures that could aid in the experimental identification of transient species.

Despite the potential for such studies, a search of the scientific literature did not yield specific DFT investigations or detailed modeling of reaction pathways involving this compound. Computational studies on related phosphines, such as tert-butylphosphine, have been performed to understand their surface chemistry and behavior as ligands. researchgate.netqub.ac.uk

Analysis of Electronic Structure and Bonding

The electronic architecture of this compound is defined by its constituent groups: a sterically demanding and electron-donating tert-butyl group, and a π-conjugated 1-ethoxyvinyl group attached to the phosphorus atom. The phosphorus atom possesses a lone pair of electrons, which is fundamental to its function as a Lewis base and a ligand in organometallic chemistry. ilpi.comchemtube3d.com

Computational methods like Natural Bond Orbital (NBO) analysis can further quantify these effects, providing insight into hyperconjugative interactions and the precise electronic charge at the phosphorus center. pku.edu.cn

Table 1: Typical Computational Parameters for Electronic Structure Analysis

ParameterDescriptionTypical Method/Basis Set
Geometry OptimizationCalculation of the lowest energy conformation of the molecule.DFT (e.g., B3LYP, M06-2X) / 6-311++G(d,p)
Electronic EnergyTotal energy of the molecule in its optimized geometry.DFT, MP2
Orbital AnalysisDetermination of HOMO/LUMO energies and visualization of molecular orbitals.DFT, HF
Charge DistributionCalculation of partial atomic charges to understand bond polarity.NBO, Mulliken Population Analysis

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a combination of steric and electronic factors. Computational models are instrumental in predicting how these factors will influence its behavior in a catalytic cycle or other chemical transformations. tandfonline.comchemrxiv.org

The bulky tert-butyl group exerts significant steric hindrance around the phosphorus atom. This bulk can dictate the selectivity of a reaction by controlling which substrates can approach a catalyst's metal center. ucla.edunih.gov The 1-ethoxyvinyl group, while less bulky, contributes unique electronic properties that tune the phosphorus atom's nucleophilicity and its ability to engage in π-backbonding when coordinated to a metal.

Quantitative Structure-Activity Relationship (QSAR) and DFT-based reactivity descriptors can be used to build predictive models. bas.bgpku.edu.cn These descriptors quantify aspects of a molecule's potential to react. For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of its susceptibility to nucleophilic attack. tandfonline.com The combination of steric parameters, like buried volume, with electronic parameters allows for the development of models that can predict whether a ligand will be active or inactive in a specific catalytic reaction. ucla.edu

Table 2: Key Computational Descriptors for Reactivity Prediction

DescriptorAbbreviationRelevance
Highest Occupied Molecular Orbital EnergyE(HOMO)Indicates ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)Indicates ability to accept electrons (electrophilicity). tandfonline.com
HOMO-LUMO GapΔERelates to chemical stability and reactivity. mdpi.com
Chemical HardnessηMeasures resistance to change in electron distribution. mdpi.com
Electrophilicity IndexωQuantifies the global electrophilic nature of a molecule. mdpi.com

Investigation of Ligand-Metal Interactions and Bite Angles

When acting as a ligand in a metal complex, the key properties of this compound are its steric bulk and electronic donor-acceptor capabilities. As a monodentate ligand (coordinating through a single atom), the concept of a "bite angle" is not applicable; instead, its steric profile is quantified by the cone angle (θ) or the more recent parameter, percent buried volume (%Vbur) . wikipedia.orgcmu.edulibretexts.org

The cone angle, first introduced by Tolman, measures the solid angle occupied by the ligand at the metal center. wikipedia.orglibretexts.org For the closely related and exceptionally bulky tri-tert-butylphosphine (B79228), the cone angle is 182°. researchgate.net The cone angle for this compound would be similarly large, dominated by the tert-butyl group, which would significantly influence the coordination environment and reactivity of the metal center. organicchemistrydata.org The percent buried volume offers a more refined measure by quantifying the volume occupied by the ligand within a specific sphere around the metal, providing a powerful tool for predicting ligand efficacy. nih.gov

The ligand-metal bond itself consists of two main components: a σ-donation of the phosphorus lone pair electrons to an empty orbital on the metal, and a π-acceptance of electron density from a filled metal d-orbital into empty σ* orbitals of the P-C bonds. ilpi.comchemtube3d.comacs.org The electronegativity of the substituent groups on the phosphorus atom influences the energy of these σ* orbitals, thereby tuning the ligand's π-acceptor ability. ilpi.com DFT calculations on metal complexes of such ligands can precisely model the Pd-P bond lengths and angles, providing deep insight into these fundamental interactions. nsf.gov

Spectroscopic Methodologies for Structural Elucidation of Intermediates

Identifying short-lived intermediates is crucial for understanding reaction mechanisms. Spectroscopic techniques, particularly NMR and mass spectrometry, are indispensable for this purpose.

NMR Spectroscopy for Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying reactions involving phosphines. acs.org ³¹P NMR is particularly powerful due to its wide chemical shift range, which makes the phosphorus signal highly sensitive to its chemical environment. huji.ac.il

Tertiary phosphines typically exhibit ³¹P chemical shifts in the range of -60 to +10 ppm. organicchemistrydata.org The exact chemical shift of this compound would be influenced by the electronic effects of its substituents. The electron-donating tert-butyl group would tend to cause an upfield shift (more shielded), while the properties of the ethoxyvinyl group would modulate the final position. By monitoring the ³¹P NMR spectrum of a reaction mixture over time, the disappearance of the starting phosphine and the appearance of new signals corresponding to intermediates (e.g., phosphonium (B103445) salts) and products can be tracked. acs.orgacs.org

¹H and ¹³C NMR are also vital for full structural characterization. The coupling of hydrogen and carbon nuclei to the phosphorus atom (¹J(P-C), ²J(P-C-H), etc.) provides definitive evidence for the structure of intermediates and products. huji.ac.il

Table 3: Illustrative NMR Data for Tertiary Phosphine Moieties

NucleusFeatureTypical Value/RangeSignificance
³¹PChemical Shift (δ)-60 to +10 ppmHighly sensitive to oxidation state and electronic environment. organicchemistrydata.org
¹³C¹J(P-C) Coupling10-50 HzConfirms direct P-C bond.
¹H²J(P-C-H) Coupling5-20 HzConfirms proximity of protons to the phosphorus atom.
³¹PPhosphonium Salt (δ)+20 to +40 ppmCharacteristic shift for P(IV) species, indicating an intermediate. huji.ac.il

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is exceptionally suited for detecting and characterizing transient ionic intermediates directly from a reaction solution. acs.orgresearchgate.net ESI-MS gently transfers pre-existing ions from the liquid phase to the gas phase, allowing for their detection with minimal fragmentation. acs.orgacs.org

This technique is ideal for studying reactions involving phosphines, where ionic intermediates like phosphonium cations are common. acs.org By periodically sampling a reaction mixture and analyzing it with ESI-MS, one can observe the rise and fall of mass signals corresponding to specific intermediates, providing a real-time snapshot of the reaction mechanism. acs.org

When further structural information is needed, tandem mass spectrometry (MS/MS) can be employed. nih.govnih.gov In an MS/MS experiment, an intermediate ion of a specific mass-to-charge ratio is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that helps to confirm the ion's structure. nih.govnih.govnih.gov This methodology has been successfully applied to elucidate intermediates in classic phosphine-mediated reactions and would be a primary method for investigating the reactivity of this compound. acs.orgacs.org

Advanced Synthetic Applications As a Building Block

Precursor for Complex Organophosphorus Scaffolds

There is no available scientific literature detailing the use of tert-butyl(1-ethoxyethenyl)phosphane as a specific precursor for the synthesis of complex organophosphorus scaffolds. Research in this area tends to focus on more common phosphine (B1218219) building blocks.

Incorporation into Polymeric Materials (Academic Focus on Polymerization Mechanism, not End-Use Properties)

No studies concerning the polymerization of this compound or its incorporation into polymeric materials could be identified. The academic focus on polymerization mechanisms for phosphorus-containing monomers has been documented for other related compounds, but not for this specific molecule.

Synthesis of Phosphine-Modified Natural Products or Bioactive Analogues (Focus on Synthetic Strategy, not Biological Activity)

Information on the use of this compound as a reagent in the synthesis of phosphine-modified natural products or their bioactive analogues is absent from the available scientific record. Synthetic strategies in this field typically employ other, more well-documented phosphine derivatives.

Future Research Directions and Perspectives

Development of Novel Asymmetric Catalytic Systems

The primary allure of a P-chiral phosphane like tert-Butyl(1-ethoxyethenyl)phosphane lies in its potential as a ligand in asymmetric catalysis, where the creation of single-enantiomer products is crucial, particularly in the pharmaceutical and agrochemical industries. nih.govnih.gov Future research will likely focus on synthesizing and evaluating metal complexes of this phosphane for a variety of asymmetric transformations.

A key area of investigation would be its application in transition-metal-catalyzed reactions. nih.gov For instance, rhodium and ruthenium complexes are workhorses in asymmetric hydrogenation, and the electronic properties of this compound could offer unique reactivity and selectivity profiles. nih.govresearchgate.net The electron-donating nature of the ethoxyvinyl group is expected to enhance the catalytic activity of the metal center. researchgate.net

Future studies would involve the systematic screening of this ligand in benchmark asymmetric reactions. The table below illustrates a potential research matrix for evaluating its performance.

Asymmetric Reaction Metal Precursor Substrate Type Key Performance Indicator
Hydrogenation[Rh(COD)₂]BF₄Prochiral olefins, ketonesEnantiomeric excess (ee%), turnover number (TON)
Heck ReactionPd(OAc)₂Aryl halides and olefinsRegio- and enantioselectivity
Suzuki-Miyaura CouplingPd₂(dba)₃Aryl boronic acids and halidesCross-coupling yield, enantioselectivity
Allylic Alkylation[Pd(allyl)Cl]₂Allylic acetates and nucleophilesEnantiomeric excess (ee%)

The stereodivergent synthesis of related aminophosphine (B1255530) ligands from vinylphosphine oxides highlights the modularity of such scaffolds, allowing for fine-tuning of the ligand structure to match specific catalytic requirements. acs.orgfigshare.com

Exploration of New Reactivity Modes and Synthetic Transformations

The unique electronic and steric features of this compound may enable novel reactivity modes that are not readily accessible with conventional phosphine (B1218219) ligands. The vinyl group, in particular, is not just a simple electronic modifier but also a reactive handle.

Future investigations could explore:

Ligand-Assisted Catalysis: Research could focus on reactions where the vinyl moiety actively participates in the catalytic cycle, for example, through temporary coordination to the metal center or by undergoing transformations itself.

Tandem Reactions: The presence of the ethoxyvinyl group could be exploited to design one-pot tandem reactions where the phosphane first acts as a ligand in a catalytic transformation, and then the vinyl group undergoes a subsequent reaction.

Frustrated Lewis Pair (FLP) Chemistry: The steric bulk of the tert-butyl group, combined with the Lewis basicity of the phosphorus atom, makes this phosphane a candidate for use in frustrated Lewis pair chemistry. youtube.com This could open avenues for metal-free hydrogenations and other small molecule activations.

Application in Green Chemistry Methodologies

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly important in both academic and industrial research. Future work on this compound should be guided by these principles.

Potential areas of focus include:

High Atom Economy Reactions: Employing the ligand in catalytic reactions that are inherently atom-economical, such as addition and cycloaddition reactions, would be a key objective.

Catalysis in Green Solvents: Evaluating the performance of catalysts derived from this phosphane in environmentally friendly solvents like water, ionic liquids, or supercritical fluids would be a significant step towards greener processes.

Low Catalyst Loadings: A major goal would be to develop highly active catalysts that can operate efficiently at very low loadings, thus minimizing metal contamination in the final product and reducing costs.

The stability imparted by the tert-butyl group may contribute to the longevity of the catalyst, allowing for its recovery and reuse, which is a cornerstone of sustainable chemistry. researchgate.netnih.gov

Computational Design of Tailored Phosphane Ligands and Catalysts

Computational chemistry has become an indispensable tool for the rational design of catalysts. bris.ac.uk For a relatively unexplored ligand like this compound, computational studies can provide valuable insights and guide experimental efforts, saving significant time and resources. nih.gov

Future computational research directions should include:

Ligand Property Prediction: Using Density Functional Theory (DFT), key electronic and steric parameters of the ligand, such as the Tolman electronic parameter (TEP) and the cone angle, can be calculated. nsf.gov These parameters help in predicting the ligand's behavior in a catalytic setting.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the entire catalytic cycle for a given reaction. acs.orgnih.gov This allows for the identification of rate-determining steps and transition states, providing a deeper understanding of the factors that control reactivity and selectivity.

In Silico Ligand Screening: By computationally modifying the structure of this compound (e.g., by changing the alkoxy group or the substituents on the phosphorus atom) and evaluating the properties of the resulting virtual ligands, it is possible to design second-generation ligands with improved performance for specific applications. researchgate.net

The table below outlines a typical computational workflow for designing tailored catalysts based on this phosphane scaffold.

Computational Method Objective Calculated Parameters Expected Outcome
Density Functional Theory (DFT)Ligand characterizationTolman Electronic Parameter (TEP), Cone Angle, HOMO/LUMO energiesPrediction of steric and electronic properties
QM/MMModeling of the catalytic complexReaction energy profiles, transition state geometriesUnderstanding of the reaction mechanism and origins of selectivity
Virtual ScreeningDesign of new ligandsBinding energies, activation barriersIdentification of promising new ligand structures for synthesis

By integrating these future research directions, the scientific community can systematically explore and harness the full potential of this compound, potentially leading to the development of a new class of highly effective and versatile catalysts.

Q & A

Basic Research Question

  • ¹H-NMR : The tert-butyl group appears as a singlet at δ 1.28 (JHP = 1.23 Hz), while the ethoxyethenyl moiety shows a multiplet at δ 6.10–7.70 .
  • ³¹P NMR : A singlet at δ ~99–100 ppm confirms phosphorus coordination to gold(I), with minor shifts (±2 ppm) depending on solvent polarity .

How can contradictions in NMR data during phosphane derivative synthesis be resolved?

Advanced Research Question
Discrepancies in coupling constants (JHP) or δ values often arise from:

  • Impurities : Trace solvents (e.g., THF) or unreacted precursors can distort signals. Purify via recrystallization in CD₂Cl₂/hexane .
  • Dynamic effects : Temperature-dependent conformational changes (e.g., hindered rotation) may broaden signals. Use low-temperature (e.g., –40°C) ¹H-NMR to resolve splitting .
  • Oxidation : Phosphane-to-phosphine oxide conversion shifts ³¹P NMR upfield by ~30 ppm. Confirm air-free handling .

What analytical methods detect trace phosphane derivatives in biological or environmental matrices?

Advanced Research Question

  • GC-FID : Validated for post-mortem biological samples (blood, lung) with a detection limit of 0.1 ppm. Internal standards (e.g., methyl ethyl ketone) improve quantification .
  • Headspace GC-MS : Achieves 0.001 mg/kg sensitivity in food matrices by trapping phosphane in gas-tight containers and using mass-selective detection .

How do tert-butylphosphane ligands enhance cytotoxicity in metal-based anticancer agents?

Advanced Research Question
Phosphane ligands with bulky tert-butyl groups increase lipophilicity, promoting cellular uptake. For example, gold(I) complexes with tert-butylphosphane ligands exhibit IC50 values 4–18× lower than cisplatin in ovarian cancer (A2780) cells. The steric bulk also stabilizes metal-DNA adducts, reducing off-target effects .

What role do tert-butylphosphane ligands play in catalytic Wittig-type reactions?

Advanced Research Question
In P(III)/P(V) redox cycling, tert-butylphosphane ligands accelerate phosphane oxide reduction (rate-determining step) via steric stabilization of intermediates. Adding Brønsted acids (e.g., benzoic acid) further lowers activation energy by protonating phosphane oxides, enabling turnover frequencies >100 h⁻¹ in base-free conditions .

How can computational methods predict the reactivity of this compound in catalytic cycles?

Advanced Research Question
DFT-M06 studies model transmetalation steps in Pd-catalyzed Negishi couplings. Steric maps show tert-butyl groups block axial coordination sites, favoring linear Pd geometries and accelerating alkyl-zinc transmetalation by 50% compared to triphenylphosphane .

What environmental risks are associated with tert-butylphosphane derivatives?

Basic Research Question
While specific ecotoxicity data for this compound are limited, structurally similar organophosphates (e.g., isobutylated triphenyl phosphate) show Aquatic Chronic Hazard Category 1 (H410) due to bioaccumulation. Recommended testing includes OECD 301D biodegradability assays and algae growth inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.